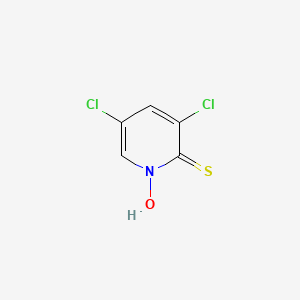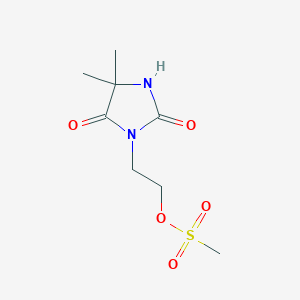
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE is a chemical compound known for its unique structure and properties. It is part of the imidazolidine-2,4-dione family, which is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE can be achieved through several methods. One common approach involves the Bucherer–Bergs reaction, which is a multicomponent reaction that combines an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures . This reaction is known for its simplicity and efficiency in producing hydantoins, including imidazolidine-2,4-diones.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves the use of a multi-jet oscillating disk (MJOD) continuous flow reactor, which allows for high throughput and efficient isolation of the product . The continuous flow process ensures consistent quality and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is iodination, where the compound is treated with iodine monochloride (I–Cl) to produce 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine monochloride for iodination and various catalysts for cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings . These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.
Major Products: The major products formed from these reactions include iodinated derivatives and other functionalized imidazolidine-2,4-diones. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis . Additionally, it is used in the development of new materials and catalysts in the industrial sector .
Mecanismo De Acción
The mechanism of action of 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE include other imidazolidine-2,4-diones such as 5,5-dimethyl-imidazolidine-2,4-dione and 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione .
Uniqueness: What sets 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE apart is its unique functional group, the methylsulfonyloxyethyl moiety. This functional group imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
63696-50-4 |
|---|---|
Fórmula molecular |
C8H14N2O5S |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C8H14N2O5S/c1-8(2)6(11)10(7(12)9-8)4-5-15-16(3,13)14/h4-5H2,1-3H3,(H,9,12) |
Clave InChI |
KCEHRODGUPCOOV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CCOS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


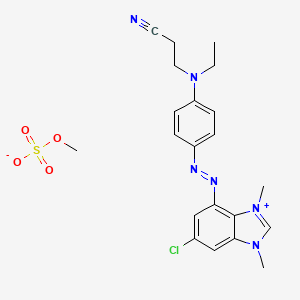

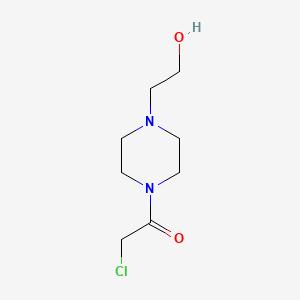
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)


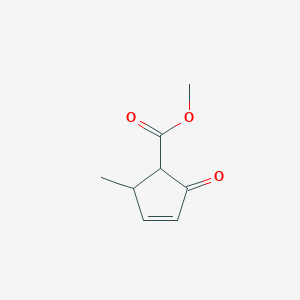
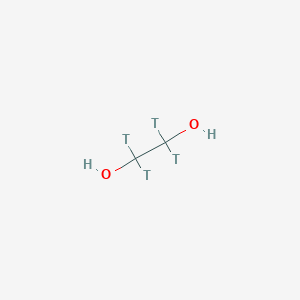
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
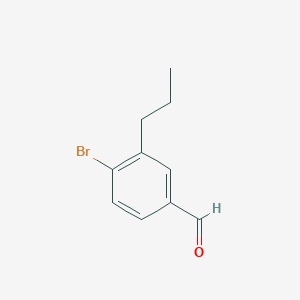
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
